molecular formula C17H17N5OS B2562575 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide CAS No. 1207031-19-3

2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide

Cat. No.: B2562575
CAS No.: 1207031-19-3
M. Wt: 339.42
InChI Key: XUWHOELIODICOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide” is a chemical compound with the molecular formula C17H17N5OS . It is a derivative of thiazole, a class of compounds that have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two heteroatoms, sulfur and nitrogen . The thiazole ring is known to resemble pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .


Chemical Reactions Analysis

Thiazole derivatives, including this compound, have been found to exhibit a wide range of biological activities. For example, they have been identified as selective TRPV4 antagonists that display inhibition potencies against 4α-phorbol 12,13-didecanoate (4αPDD), a well-known TRPV4 selective agonist .

Scientific Research Applications

Synthesis and Antiviral Activity

2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide and its derivatives have been synthesized for potential antiviral applications. For instance, glycosylthiocarboxamides, closely related to this compound, have shown significant antiviral activity against viruses like herpes and parainfluenza, as well as acting as inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).

Antitumor Activity in Oncology

Thiazole derivatives, which include this compound, have been explored for their antitumor activity. For example, related compounds have been found to be potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various hematological and solid tumor cell lines, showing promising results in models of chronic myelogenous leukemia (Lombardo et al., 2004).

Corrosion Inhibition

Compounds in the same family as this compound have been studied for their corrosion inhibiting effects. Benzothiazole derivatives, for example, have demonstrated significant inhibition efficiency against steel corrosion in acidic environments, suggesting potential applications in material science and engineering (Hu et al., 2016).

Antimicrobial Activity

Similar thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Patel et al., 2012).

Future Directions

Thiazole derivatives, including this compound, have shown promise in various areas of medicinal chemistry due to their wide range of biological activities . Future research could focus on further exploring the potential applications of these compounds in the treatment of various diseases, as well as optimizing their synthesis methods and improving their safety profiles.

Properties

IUPAC Name

2,4-dimethyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-10-4-9-15(22-21-10)19-13-5-7-14(8-6-13)20-17(23)16-11(2)18-12(3)24-16/h4-9H,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWHOELIODICOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.